molecular formula C15H12N2O B5527044 4-(4-methylphenyl)-2(1H)-quinazolinone

4-(4-methylphenyl)-2(1H)-quinazolinone

Cat. No. B5527044
M. Wt: 236.27 g/mol
InChI Key: LPCDEMFDWKLSBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinazolinones are a class of organic compounds with a quinazoline core structure. They are known for their wide range of biological activities and are used in the development of various pharmaceuticals . The “4-(4-methylphenyl)-2(1H)-quinazolinone” you mentioned likely has a quinazolinone core with a 4-methylphenyl group attached.


Molecular Structure Analysis

Quinazolinones have a bicyclic structure consisting of two fused six-membered rings, one of which is aromatic (benzene) and the other is a heterocycle containing two nitrogen atoms . The 4-methylphenyl group would likely be attached to the fourth carbon of the quinazolinone core.


Chemical Reactions Analysis

Quinazolinones can undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and reduction . The specific reactions “4-(4-methylphenyl)-2(1H)-quinazolinone” can undergo would depend on its exact structure and the reaction conditions.

Scientific Research Applications

Pharmaceutical Research: Antileishmanial and Antimalarial Activities

Quinazolinone derivatives, including 4-(4-methylphenyl)-1~{H}-quinazolin-2-one, have been explored for their potential in treating tropical diseases such as leishmaniasis and malaria. These compounds have shown promising results in inhibiting the growth of pathogens responsible for these diseases . The antileishmanial and antimalarial evaluations of these derivatives are crucial in the development of new therapeutic agents.

Organic Synthesis: Intermediate for Heterocyclic Compounds

In organic chemistry, 4-(4-methylphenyl)-1~{H}-quinazolin-2-one serves as a valuable intermediate for the synthesis of various heterocyclic compounds. Its reactivity allows for the creation of a wide range of derivatives with potential applications in medicinal chemistry and material science .

Material Science: Optical and Spectral Studies

The compound’s unique structural features make it suitable for optical and spectral studies in material science. Researchers have utilized it to understand the properties of semiorganic single crystals, which are important in the development of optical devices .

Chemical Properties and Synthesis

The chemical and physical properties of quinazolinone derivatives are of significant interest. Studies on 4-(4-methylphenyl)-1~{H}-quinazolin-2-one have contributed to a better understanding of its solubility, melting points, and structural characteristics, which are essential for its application in synthesis and formulation .

Biological Properties: Analgesic and Anti-inflammatory Activities

Quinazolinone derivatives are known for their analgesic and anti-inflammatory properties. Research into 4-(4-methylphenyl)-1~{H}-quinazolin-2-one could lead to the development of new pain relief medications and anti-inflammatory drugs .

Pharmacokinetics and Pharmacodynamics

The study of the pharmacokinetics and pharmacodynamics of quinazolinone derivatives is vital for understanding how these compounds interact with biological systems. This research can inform dosage, efficacy, and safety profiles for potential pharmaceutical applications .

Safety and Hazards

The safety and hazards of a compound depend on its reactivity, toxicity, and potential for bioaccumulation. Many quinazolinones are considered safe for use in pharmaceuticals, but some may have toxic effects . Specific safety data for “4-(4-methylphenyl)-2(1H)-quinazolinone” is not available.

Future Directions

The study of quinazolinones is an active area of research due to their wide range of biological activities. Future research on “4-(4-methylphenyl)-2(1H)-quinazolinone” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action .

properties

IUPAC Name

4-(4-methylphenyl)-1H-quinazolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O/c1-10-6-8-11(9-7-10)14-12-4-2-3-5-13(12)16-15(18)17-14/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPCDEMFDWKLSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

25.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665190
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-p-Tolyl-quinazolin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.